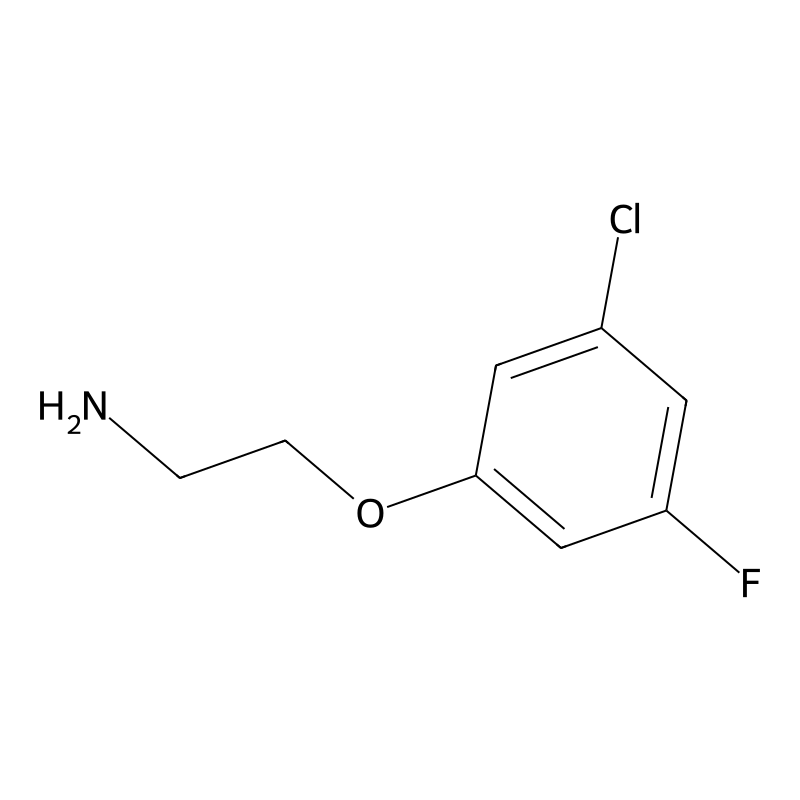

2-(3-Chloro-5-fluorophenoxy)ethan-1-amine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3-Chloro-5-fluorophenoxy)ethan-1-amine is a synthetic organic compound characterized by its unique structure that includes a phenoxy group substituted with chlorine and fluorine atoms. This compound has the molecular formula and is notable for its potential applications in medicinal chemistry due to its pharmacological properties. The presence of halogens in the aromatic ring significantly influences its reactivity, biological activity, and interaction with various molecular targets, making it a valuable candidate for research and development in drug discovery.

- Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

- Reduction: The compound can be reduced to yield secondary or tertiary amines.

- Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be replaced with other functional groups through nucleophilic aromatic substitution reactions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 2-(3-Chloro-5-fluorophenoxy)ethan-1-amine has been a subject of interest, particularly concerning its potential therapeutic effects. Studies suggest that this compound may interact with neurotransmitter receptors and enzymes involved in neurological pathways. Its unique halogen arrangement enhances binding affinity and selectivity for specific molecular targets, which is crucial for developing effective therapeutic agents against various conditions, including neurological disorders.

The synthesis of 2-(3-Chloro-5-fluorophenoxy)ethan-1-amine typically involves the following steps:

- Formation of Intermediate: Reacting 3-chloro-5-fluorophenol with ethylene oxide generates 2-(3-chloro-5-fluorophenoxy)ethanol.

- Amine Formation: This intermediate is then treated with ammonia or another amine source to produce 2-(3-Chloro-5-fluorophenoxy)ethan-1-amine.

- Hydrochloride Salt Formation: The final step involves converting the amine into its hydrochloride salt by treatment with hydrochloric acid.

In industrial settings, continuous flow processes may be employed to enhance yield and purity, utilizing optimized reaction conditions such as temperature and pressure.

2-(3-Chloro-5-fluorophenoxy)ethan-1-amine has potential applications in various fields, particularly in medicinal chemistry. Its unique structure allows it to function as a lead compound for developing new therapeutic agents targeting neurological disorders. Additionally, it may serve as a valuable tool in biochemical research to study enzyme interactions and receptor binding mechanisms.

Interaction studies of 2-(3-Chloro-5-fluorophenoxy)ethan-1-amine reveal its ability to modulate biological pathways by acting as either an inhibitor or an activator depending on the context. Its capacity to form hydrogen bonds enhances its interaction with biological targets, which is essential for influencing enzymatic activity and other biochemical processes. These studies are critical for understanding the compound's therapeutic potential.

Several compounds share structural similarities with 2-(3-Chloro-5-fluorophenoxy)ethan-1-amine. Here is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol | Enantiomeric form; potential differences in biological activity due to chirality | |

| (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol | Similar structure but different halogen placement; varied biological interactions | |

| 2-Amino-2-(3-chlorophenyl)ethanol | Lacks fluorine substitution; different reactivity profile compared to halogenated analogs | |

| 2-(2-Bromo-5-fluorophenyl)ethan-1-amine hydrochloride | Contains bromine instead of chlorine; different reactivity and biological properties |

The uniqueness of 2-(3-Chloro-5-fluorophenoxy)ethan-1-amine lies in its specific combination of chlorine and fluorine atoms, which significantly affects its reactivity and biological activity compared to these similar compounds . This distinct halogen arrangement enhances its pharmacological properties, making it a promising candidate for further research in drug development.